2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-{[5-(HYDROXYMETHYL)-1-{[(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-IMIDAZOL-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound featuring an imidazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(HYDROXYMETHYL)-1-{[(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-IMIDAZOL-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by functionalization to introduce the hydroxymethyl group.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the imidazole ring.
Attachment of the Acetamide Moiety: The acetamide group is attached through an amide bond formation, typically using carbodiimide coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-{[5-(HYDROXYMETHYL)-1-{[(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-IMIDAZOL-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and protein binding.
Industrial Applications: Potential use in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfanyl group may also participate in redox reactions, modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
- **2-{[5-(METHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
Uniqueness
The presence of the hydroxymethyl group and the isopropyl carbamoyl moiety distinguishes 2-{[5-(HYDROXYMETHYL)-1-{[(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-IMIDAZOL-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE from other similar compounds, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C18H24N4O3S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C18H24N4O3S/c1-12(2)20-16(24)9-22-15(10-23)8-19-18(22)26-11-17(25)21-14-6-4-5-13(3)7-14/h4-8,12,23H,9-11H2,1-3H3,(H,20,24)(H,21,25) |
InChI Key |
QSDKMXMGYIJGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC(C)C)CO |
Origin of Product |
United States |
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